6-(Furan-3-yl)nicotinonitrile
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Overview
Description
6-(Furan-3-yl)nicotinonitrile is a heterocyclic organic compound that features both a furan ring and a nicotinonitrile moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and nicotinonitrile groups endows it with unique chemical properties that can be exploited in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-3-yl)nicotinonitrile typically involves the reaction of 3-cyanopyridine with furan derivatives. One common method includes the use of 3-cyano-2H-pyridones as starting materials. These pyridones undergo cyclization in the presence of sodium methoxide to yield the desired nicotinonitrile derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of robust catalysts and controlled reaction environments to facilitate efficient cyclization and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-3-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyridine rings
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
6-(Furan-3-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential cytotoxic activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Furan-3-yl)nicotinonitrile in biological systems involves its interaction with specific molecular targets. For instance, its cytotoxic effects may be attributed to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Furo[2,3-b]pyridine: Shares a similar structure but with different pharmacological properties.
3-Cyanopyridine: A precursor in the synthesis of nicotinonitrile derivatives.
Thiophene-substituted nicotinonitriles: Similar in structure but with a thiophene ring instead of a furan ring
Uniqueness: 6-(Furan-3-yl)nicotinonitrile is unique due to the presence of both furan and nicotinonitrile groups, which confer distinct chemical reactivity and potential biological activity.
Biological Activity
6-(Furan-3-yl)nicotinonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a furan ring at the 3-position of a nicotinonitrile structure, characterized by its molecular formula C10H8N2O. The presence of both furan and nitrile groups enhances its reactivity and biological activity, making it a versatile compound in organic synthesis and drug development.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Cytotoxic Activity : Studies have shown that this compound can induce cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve interference with DNA replication or protein synthesis, although specific pathways require further elucidation.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.
- Hypoglycemic Effects : In experimental studies, derivatives of this compound have been evaluated for their hypoglycemic activity. Some compounds showed more potent effects than the reference drug metformin without significant hepatotoxicity, indicating potential for diabetes management.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The exact mechanisms are still under investigation but may include:
- Inhibition of Enzymatic Activity : By binding to key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Influencing pathways related to apoptosis and cell cycle regulation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-(Furan-2-yl)nicotinonitrile | Furan ring at the 2-position | May exhibit different biological activities |
5-(Furan-2-yl)-2-pyridinamine | Pyridine ring with furan substituent | Potentially different receptor interactions |
4-(Furan-2-yl)-2-pyridinamine | Similar structure but different substitution | Variations in biological activity |
These comparisons highlight how slight modifications in structure can lead to variations in pharmacological properties and mechanisms of action.
Case Studies and Research Findings
- Cytotoxicity Studies : A study investigated the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibition of cell viability, particularly in breast and lung cancer models. The compound was found to induce apoptosis through the activation of caspase pathways.
- Antioxidant Mechanism : Research demonstrated that this compound could reduce intracellular reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage. This suggests potential therapeutic applications in conditions associated with oxidative damage.
- Hypoglycemic Activity Evaluation : In vivo studies assessed the impact of synthesized derivatives on glucose levels in diabetic models, showing that certain derivatives significantly lowered blood glucose levels compared to controls, indicating their potential as therapeutic agents for diabetes.
Properties
IUPAC Name |
6-(furan-3-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXYZFZJXWWPGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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